

1-Bromoicosane-d3 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromoicosane-d3

Cat. No.: B1380641

[Get Quote](#)

An In-Depth Technical Guide to 1-Bromoicosane-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and applications of **1-Bromoicosane-d3**, a deuterated form of 1-bromoicosane. This stable isotope-labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification and metabolic studies.

Core Molecular Data

The fundamental molecular properties of 1-Bromoicosane-20,20,20-d3 are summarized below. The incorporation of three deuterium atoms at the terminal methyl group results in a predictable mass shift, making it an ideal internal standard for its non-labeled counterpart.

Property	Value	Citation
Chemical Name	1-Bromoeicosane-20,20,20-d3	[1]
Molecular Formula	C ₂₀ D ₃ H ₃₈ Br	[1]
Molecular Weight	363.258 g/mol	[1]
CAS Number	202480-72-6	[1]

Applications of Deuterated Compounds

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are non-radioactive, stable isotopes.[2] They are critical in pharmaceutical research and analytical chemistry for several reasons:[2]

- **Internal Standards:** In quantitative mass spectrometry, deuterated analogues of an analyte are ideal internal standards. They exhibit similar chemical and physical properties (e.g., extraction recovery, ionization efficiency) to the analyte but are distinguishable by their mass-to-charge ratio.[3]
- **Metabolic Studies:** Labeled compounds are used to trace the metabolic fate of drugs and other molecules within biological systems (DMPK studies).[2]
- **Kinetic Isotope Effect:** The replacement of hydrogen with deuterium can slow down metabolic reactions, a phenomenon known as the deuterium isotope effect. This can be leveraged to improve a drug's metabolic stability and half-life.[2]

Experimental Protocol: Quantification of 1-Bromoicosane using 1-Bromoicosane-d3 as an Internal Standard via GC-MS

This section outlines a detailed methodology for the quantitative analysis of 1-bromoicosane in a sample matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with **1-Bromoicosane-d3** as an internal standard.

3.1 Objective To accurately determine the concentration of 1-bromoicosane in a biological matrix by correcting for sample preparation variability and instrument response fluctuations.

3.2 Materials and Reagents

- 1-Bromoicosane (analyte)
- **1-Bromoicosane-d3** (internal standard, IS)
- Hexane (HPLC grade)

- Methanol (HPLC grade)
- Deionized water
- Blank plasma matrix
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Nitrogen gas for evaporation

3.3 Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Vortex mixer
- Centrifuge
- Sample evaporator (nitrogen blow-down)

3.4 Procedure

3.4.1 Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 1-bromoicosane and **1-Bromoicosane-d3** in hexane to create primary stock solutions.
- Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the 1-bromoicosane working solution to achieve a concentration range (e.g., 1-1000 ng/mL).
- Internal Standard Spiking Solution: Prepare a working solution of **1-Bromoicosane-d3** in methanol at a fixed concentration (e.g., 100 ng/mL).

3.4.2 Sample Preparation (Solid Phase Extraction)

- Aliquoting: Pipette 100 μ L of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

- Internal Standard Addition: Add 10 μL of the **1-Bromoicosane-d3** spiking solution to every tube except for the blank. Vortex for 10 seconds.
- Protein Precipitation: Add 200 μL of cold methanol to each tube, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
- SPE Cartridge Conditioning: Condition C18 SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: Load the supernatant from the precipitation step onto the conditioned SPE cartridges.
- Washing: Wash the cartridges with 1 mL of a 5% methanol/water solution to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of hexane into clean collection tubes.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 50 μL of hexane for GC-MS analysis.

3.4.3 GC-MS Analysis

- Injection: Inject 1 μL of the reconstituted sample onto the GC-MS system.
- Chromatographic Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
 - Inlet Temperature: 280°C.
 - Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer Conditions:

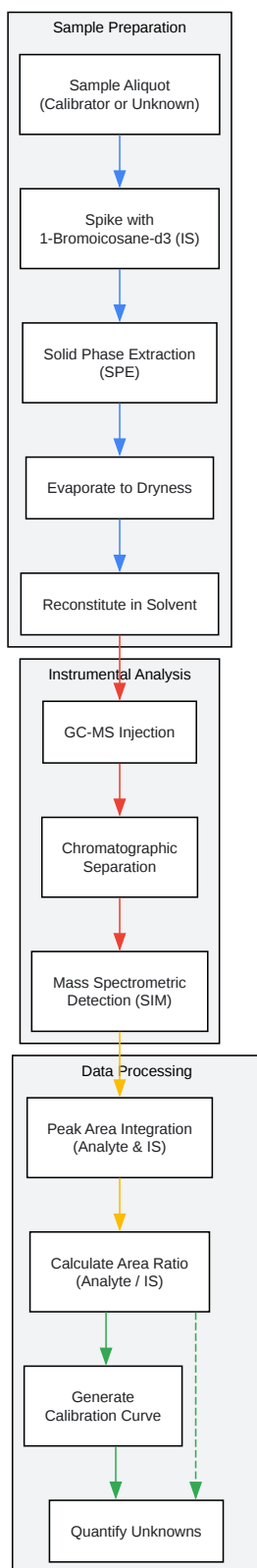
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor characteristic ions for 1-bromoicosane (analyte) and **1-Bromoicosane-d3** (IS). For example, monitor the molecular ion cluster or a prominent fragment ion.

3.5 Data Analysis

- Peak Integration: Integrate the peak areas for the selected ions of both the analyte and the internal standard.
- Calibration Curve: Calculate the ratio of the analyte peak area to the IS peak area for each calibration standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.
- Quantification: Calculate the analyte/IS peak area ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the quantitative analysis workflow described above.



[Click to download full resolution via product page](#)

Caption: Workflow for quantification using a deuterated internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromoeicosane-20,20,20-d3 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. Deuterated Compounds [[simsonpharma.com](https://www.simsonpharma.com)]
- 3. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- To cite this document: BenchChem. [1-Bromoicosane-d3 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1380641#1-bromoicosane-d3-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

